

A Comprehensive Technical Guide to Acetylcedrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetylcedrene

Cat. No.: B1664338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Acetylcedrene**, a prominent fragrance ingredient. It covers its chemical identity, physicochemical properties, synthesis, and key toxicological evaluation protocols, presenting data and methodologies relevant to professionals in research and development.

Chemical Identification

Acetylcedrene is a synthetic fragrance compound valued for its characteristic woody and amber scent. The definitive IUPAC name for the primary isomer is 1-[(1R,2R,5S,7R)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.0^{1,5}]undec-8-enyl]ethanone.^[1] It is also commonly referred to by the synonym 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethanone.^[1]

Physicochemical and Toxicological Data

Quantitative data for **Acetylcedrene** are summarized below. The technical product is often a mixture with a purity of 65-85%, which may influence physical properties.^[2]

Table 1: Physicochemical Properties of **Acetylcedrene**

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₆ O	[1][3]
Molecular Weight	246.39 g/mol	[3]
Appearance	Pale yellow to pale brown liquid	[4]
Density	0.997 g/mL at 25 °C	[3]
Boiling Point	272 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.516 (lit.)	[3]
Flash Point	> 110 °C (> 230 °F)	[3]
Water Solubility	6 mg/L at 23 °C	[2][3]
Vapor Pressure	8.49 x 10 ⁻⁵ mmHg at 25 °C	[3]
log K _{ow} (Octanol/Water)	5.9 (experimental)	[2]

Table 2: Toxicological Endpoints for **Acetylcedrene**

Endpoint	Value	Source(s)
Acute Oral Toxicity (Rat)	LD ₅₀ > 5.2 mL/kg	[4]
Acute Dermal Toxicity (Rabbit)	LD ₅₀ > 2 g/kg	[4]
Repeated Dose Toxicity (Dermal)	NOAEL = 20.28 mg/kg/day (systemic)	[1]
Skin Sensitization	NESIL = 35000 µg/cm ²	[1]
In Vitro Dermal Absorption	13.52% of applied dose (human skin)	[1]
Genotoxicity	Non-clastogenic (in vitro chromosome aberration assay)	[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for the synthesis and key safety assessments of **Acetylcedrene**.

Acetylcedrene is commercially produced via the Friedel-Crafts acylation of α -cedrene.^[2] α -Cedrene is a sesquiterpene isolated from cedarwood oil.^[2]

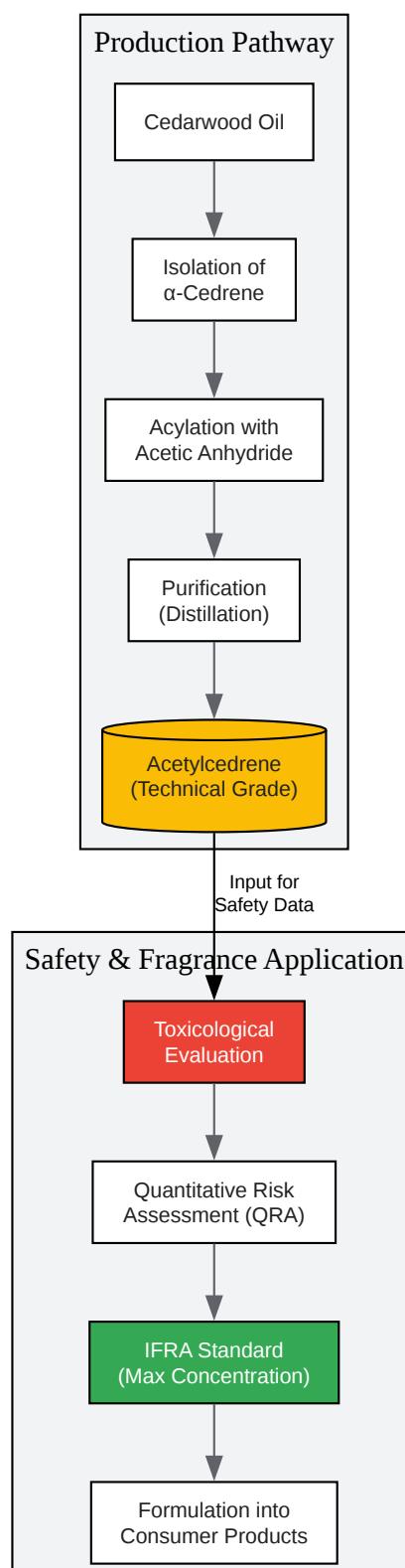
- Reactants:
 - (-)- α -Cedrene (CAS: 469-61-4)
 - Acetic anhydride (CAS: 108-24-7)
- General Protocol:
 - The reaction is typically carried out by adding acetic anhydride to α -cedrene in the presence of a Lewis acid catalyst.
 - The mixture is stirred at a controlled temperature to allow the acylation to proceed.
 - Upon completion, the reaction is quenched, and the organic product is separated from the aqueous phase.
 - The crude product is then purified, commonly through vacuum distillation, to isolate **Acetylcedrene** from unreacted starting materials and isomeric by-products.

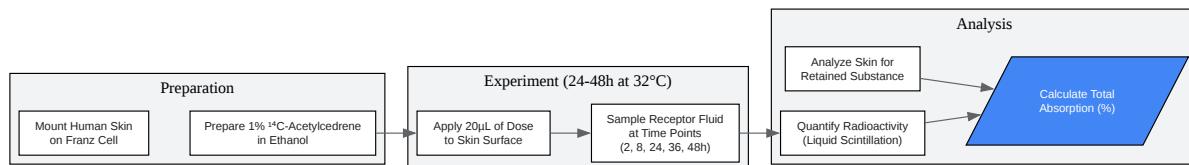
This protocol determines the rate and extent of absorption through the skin. An in vitro study on **Acetylcedrene** found that 13.52% of the applied dose was absorbed through human skin over 48 hours.^[1]

- Test System: Static diffusion cells (Franz-type cells).^{[5][6]}
- Skin Model: Full-thickness or epidermal human skin membranes, obtained from cosmetic surgery with donor consent, are mounted between the donor and receptor chambers of the diffusion cell.^{[1][5]}
- Test Substance Preparation: ^{14}C -radiolabeled **Acetylcedrene** is dissolved in a suitable vehicle, such as ethanol, to create a test solution (e.g., 1% solution).^[1]

- Application: A precise volume of the test solution (e.g., 20 μ L) is applied to the surface of the unoccluded epidermal membrane in the donor chamber.[1]
- Incubation: The diffusion cell is maintained at a constant temperature to ensure the skin surface is at $32 \pm 1^\circ\text{C}$.[7]
- Sampling: The receptor fluid (e.g., 50% ethanol/water solution) is sampled from the receptor chamber at specified time points (e.g., 2, 8, 24, 36, and 48 hours).[1]
- Analysis: The radioactivity in the receptor fluid samples is quantified using liquid scintillation counting to determine the amount of **Acetylcedrene** that has permeated the skin.[1][7] At the end of the experiment, the skin is also analyzed to determine the amount of substance retained.

This assay evaluates the potential of a substance to induce structural chromosomal damage.


Acetylcedrene was found to be non-clastogenic in this test.[1]


- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
- Experimental Design:
 - Cell cultures are exposed to at least three concentrations of **Acetylcedrene** for a short duration (e.g., 3-4 hours) with and without S9, and for a longer duration (e.g., 21-24 hours) without S9.
 - A negative (solvent) control and a positive control are run in parallel.
 - Following exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.
- Analysis:
 - Slides are prepared and chromosomes are stained.

- Metaphase cells are scored microscopically for chromosomal aberrations (e.g., breaks, fragments, exchanges).
- Cytotoxicity is assessed by measuring the mitotic index. A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with aberrations.^[8]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes related to the production and evaluation of **Acetylcedrene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Cas 32388-55-9,Acetyl cedrene | lookchem [lookchem.com]
- 4. foreverest.net [foreverest.net]
- 5. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 6. criver.com [criver.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Acetylcedrene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664338#iupac-name-for-acetylcedrene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com